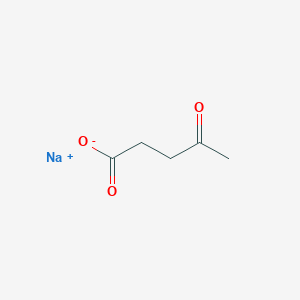

sodium;4-oxopentanoate

Description

Sodium 4-oxopentanoate (C₅H₇NaO₃, CAS 19856-23-6), also known as sodium levulinate, is the sodium salt of 4-oxopentanoic acid (levulinic acid). It is widely used in organic synthesis, biochemical studies, and pharmaceutical applications. The compound is characterized by a ketone group at the C4 position and a carboxylate group, making it reactive in nucleophilic and electrophilic reactions. Its synthesis often involves anion-exchange processes or hydrolysis of ester derivatives, as seen in flexizyme-mediated acylation studies where it serves as a substrate for tRNA modifications . Notably, sodium 4-oxopentanoate accumulates in chronic kidney disease (CKD) patients as a uremic toxin, highlighting its metabolic relevance .

Properties

IUPAC Name |

sodium;4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3.Na/c1-4(6)2-3-5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKYCKDVIYTSAJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Neutralization of Levulinic Acid with Sodium Hydroxide

The most straightforward method for synthesizing sodium 4-oxopentanoate involves the neutralization of levulinic acid with a sodium base, typically sodium hydroxide (NaOH). Levulinic acid, a keto acid derived from biomass sources such as cellulose or starch, reacts stoichiometrically with NaOH to form the sodium salt and water .

Reaction Mechanism :

Procedure :

-

Acid Preparation : Levulinic acid is synthesized via acid-catalyzed degradation of hexoses (e.g., glucose or fructose) in dilute hydrochloric or sulfuric acid .

-

Neutralization : The crude levulinic acid is purified by distillation and subsequently treated with aqueous NaOH at ambient temperature. The exothermic reaction typically achieves >95% conversion within 1–2 hours .

-

Crystallization : The resulting solution is concentrated under reduced pressure, and sodium 4-oxopentanoate is isolated via recrystallization from ethanol or acetone .

Key Parameters :

| Parameter | Optimal Conditions | Yield (%) | Source |

|---|---|---|---|

| NaOH Concentration | 10–20% (w/v) | 92–98 | |

| Temperature | 25–40°C | 95 | |

| Reaction Time | 1–2 hours | 97 |

This method is favored industrially due to its simplicity and scalability. However, the purity of the starting levulinic acid significantly impacts the final product quality .

Hydrolysis of Levulinic Acid Esters

Sodium 4-oxopentanoate can be indirectly synthesized via hydrolysis of levulinic acid esters, such as ethyl levulinate or tert-butyl levulinate. This route is particularly useful when ester derivatives are more readily available or stable than the free acid .

Reaction Mechanism :

Procedure :

-

Ester Synthesis : Ethyl levulinate is prepared by esterifying levulinic acid with ethanol under acid catalysis .

-

Saponification : The ester is refluxed with excess NaOH in aqueous ethanol.

-

Isolation : The sodium salt precipitates upon cooling and is filtered and dried .

Performance Data :

| Ester Type | NaOH Ratio (mol) | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl levulinate | 1.2 | 80 | 89 | |

| Tert-butyl levulinate | 1.5 | 70 | 85 |

This method avoids handling corrosive mineral acids but requires additional steps for ester synthesis.

Lactone Ring-Opening Reactions

Recent advances have demonstrated the synthesis of sodium 4-oxopentanoate derivatives via lactone ring-opening reactions. For example, γ-lactones derived from levulinic acid undergo base-catalyzed hydrolysis to yield sodium salts .

Reaction Example :

Procedure :

-

Lactone Preparation : γ-Lactones are synthesized via cyclization of γ-hydroxy acids .

-

Hydrolysis : The lactone is treated with NaOH in aqueous medium at 60–80°C for 4–6 hours.

-

Purification : The product is isolated via solvent extraction and crystallization .

Experimental Results :

| Lactone Substrate | NaOH (equiv) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| 5-Methyl-γ-lactone | 1.5 | 6 | 78 | |

| 3-Benzyl-γ-lactone | 2.0 | 4 | 68 |

This method is advantageous for producing structurally complex derivatives but requires specialized starting materials.

Industrial-Scale Production

The Quaker Oats process, developed in 1953, remains a benchmark for continuous sodium 4-oxopentanoate production. This method integrates levulinic acid synthesis and neutralization in a single flow reactor .

Process Overview :

-

Feedstock : Cellulose or starch is hydrolyzed in a continuous reactor with sulfuric acid at 150–200°C.

-

Neutralization : The levulinic acid stream is neutralized with NaOH in a countercurrent column.

-

Crystallization : Sodium 4-oxopentanoate crystallizes upon cooling and is separated via centrifugation .

Operational Metrics :

This method emphasizes efficiency and scalability, making it the dominant industrial approach.

Microwave-Assisted Synthesis

Emerging techniques, such as microwave-assisted synthesis, have been explored to reduce reaction times and improve yields. In one study, levulinic acid was neutralized with NaOH under microwave irradiation (300 W, 80°C), achieving 94% yield in 15 minutes .

Advantages :

-

Speed : 10–20x faster than conventional heating.

Limitations :

-

High equipment costs and limited scalability for industrial use.

Purification and Characterization

Purification Methods :

-

Recrystallization : Ethanol/water mixtures are commonly used .

-

Ion-Exchange Chromatography : Removes residual sodium ions and byproducts .

Characterization Data :

Chemical Reactions Analysis

Types of Reactions

sodium;4-oxopentanoate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions, such as temperature and solvent choice, are optimized based on the desired product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to more complex molecules used in various applications.

Scientific Research Applications

Pharmaceutical Applications

Sodium 4-oxopentanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of drugs and intravenous solutions.

- Intravenous Solutions : The calcium salt of levulinic acid is commonly formulated into intravenous injections due to its beneficial properties in supporting nerve and muscle excitability .

- Drug Synthesis : It is involved in the synthesis of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation .

Case Study: Indomethacin Production

A study highlighted the role of sodium 4-oxopentanoate in synthesizing indomethacin through a multi-step chemical reaction involving esterification and subsequent transformations. The efficiency of this process was evaluated, showing high yields and purity of the final product.

Agricultural Applications

In agriculture, sodium 4-oxopentanoate is used as a precursor for plant growth regulators and pesticides.

- Plant Hormones : It is utilized in the formulation of plant hormones that promote growth and enhance crop yield. These compounds can modulate physiological processes in plants, leading to improved productivity .

- Pesticides : The compound serves as an intermediate in the synthesis of biodegradable herbicides, contributing to sustainable agricultural practices .

Case Study: Biodegradable Herbicides

Research demonstrated the effectiveness of herbicides derived from sodium 4-oxopentanoate in controlling weed growth while minimizing environmental impact. Field trials indicated significant reductions in weed populations with minimal toxicity to non-target species.

Food Industry Applications

Sodium 4-oxopentanoate is also applied in the food industry, primarily as a flavoring agent and preservative.

- Flavoring Agent : Its derivatives are used to impart flavors in various food products, enhancing sensory attributes without compromising safety .

- Preservative : The compound exhibits antimicrobial properties, making it suitable for use as a food preservative to extend shelf life.

Case Study: Flavoring in Beverages

A study investigated the use of sodium 4-oxopentanoate as a flavor enhancer in beverages. Results showed that its addition significantly improved taste profiles while maintaining compliance with safety regulations.

Industrial Applications

Sodium 4-oxopentanoate finds utility in several industrial processes:

- Resins and Coatings : It acts as a raw material for producing resins used in coatings and adhesives, contributing to their durability and performance .

- Surfactants : The compound is employed in the formulation of surfactants for cleaning products, enhancing their effectiveness .

Case Study: Resin Production

An industrial application study outlined the use of sodium 4-oxopentanoate in synthesizing water-soluble resins for paper production. The resins demonstrated excellent binding properties and were well-received by manufacturers.

Data Summary Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Intravenous solutions; drug synthesis | Supports nerve/muscle function; anti-inflammatory effects |

| Agriculture | Plant hormones; biodegradable herbicides | Enhances growth; reduces environmental impact |

| Food Industry | Flavoring agents; preservatives | Improves taste; extends shelf life |

| Industrial | Resins/coatings; surfactants | Increases durability; enhances cleaning efficiency |

Mechanism of Action

The mechanism of action of sodium;4-oxopentanoate involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-Oxopentanoate

Methyl 4-Oxopentanoate

Key Insight: Ester derivatives lack the ionic character of sodium 4-oxopentanoate, making them more volatile but less suitable for aqueous-phase reactions.

Comparison with Structural Isomers

3-Oxopentanoate

4-Methyl-2-Oxopentanoate

Key Insight: The position of the ketone group significantly impacts biological activity and reactivity.

Q & A

Q. What are the standard methods for synthesizing sodium 4-oxopentanoate, and how can purity be validated?

Sodium 4-oxopentanoate is typically synthesized via acid-base neutralization of levulinic acid (4-oxopentanoic acid) with sodium hydroxide. Hydrolysis of biomass-derived precursors like cellulose or furfuryl alcohol under acidic conditions (150°C, 350–500 kPa HCl) yields levulinic acid, which is then neutralized with NaOH . Purity validation involves:

- Titration : Quantify acid content using 0.5 M NaOH titration (1 mL NaOH ≈ 58.08 mg levulinic acid) .

- Chromatography : LC-MS analysis with C18 columns and mobile phases (e.g., water/acetonitrile + 0.1% formic acid) to detect impurities .

- Spectroscopy : Confirm structure via FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (δ 2.1–2.6 ppm for ketone protons) .

Q. How do physicochemical properties of sodium 4-oxopentanoate influence its solubility and stability in aqueous solutions?

Key properties include:

- Solubility : 675 g/L in water at 20°C, enhanced by sodium’s hydrophilic counterion .

- pH sensitivity : pKa ~4.65; decomposes under prolonged heating (>140°C) to form γ-lactone .

- Stability : Light-sensitive; store at <30°C in amber vials. Use chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in sodium 4-oxopentanoate’s role as a metabolic intermediate versus a signaling molecule?

Conflicting reports on its dual roles arise from:

- Context-dependent effects : In pancreatic islets, 4-oxopentanoate derivatives (e.g., 4-methyl-2-oxopentanoate) stimulate insulin secretion via NADPH redox coupling, but inhibit flux through branched-chain ketoacid dehydrogenase in cardiac tissue .

- Methodological variability : Use isotopically labeled tracers (e.g., [U-¹⁴C]4-oxopentanoate) to distinguish metabolic flux (measured via LC-MS ) from signaling pathways (assayed via Ca²⁺ uptake ).

Q. How can sodium 4-oxopentanoate be functionalized for site-specific acylation in tRNA studies, and what analytical techniques validate success?

Functionalization :

- React with 3,5-dinitrobenzyl bromide in DMSO/MgCl₂ to form active esters .

- Acylate tRNA via Flexizyme-catalyzed transfer, followed by ethanol precipitation to remove salts . Validation :

- LC-MS : Monitor acylated tRNA mass shifts (e.g., +144.17 Da for 4-oxopentanoate) with C4 columns and 15-min gradients .

- MALDI-TOF : Confirm acylation efficiency by comparing ion peaks to unmodified tRNA controls .

Q. What are the best practices for integrating sodium 4-oxopentanoate into controlled-release drug formulations?

- Encapsulation : Use calcium alginate beads (pH-responsive degradation) or PLGA nanoparticles (sustained release over 72 hours) .

- Kinetic profiling : Conduct in vitro release assays in PBS (pH 7.4) with HPLC quantification (LOD: 0.1 µg/mL) .

- Biocompatibility : Test cytotoxicity in HEK-293 cells via MTT assay; IC50 > 5 mM indicates low toxicity .

Methodological Considerations

Q. How should researchers design dose-response studies to account for sodium 4-oxopentanoate’s nonlinear effects on cellular metabolism?

- Range-finding : Start with 0.1–25 mM concentrations, based on thresholds observed in islet and cardiac studies .

- Endpoint selection : Measure ATP/ADP ratios (via luciferase assays) and NADPH/NADP⁺ ratios (spectrophotometry at 340 nm) to capture redox shifts .

- Statistical models : Use Hill equation fits to identify EC₅₀ values and detect biphasic responses .

Q. What computational tools predict sodium 4-oxopentanoate’s reactivity in organic synthesis or biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.